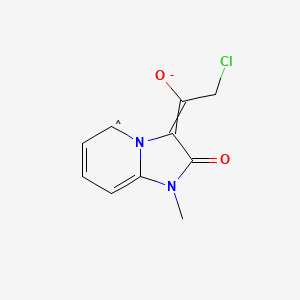
CID 101288341
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 101288341 is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of CID 101288341 can be achieved through several synthetic routes. One common method involves the cyclization of azacycloalk-1-ene-fused oxazol-3-ium salts . The reaction conditions typically involve the use of chloroacetyl chloride and a suitable base to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CID 101288341 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
CID 101288341 has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of CID 101288341 involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses . The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
CID 101288341 can be compared with other similar compounds such as 6,7-dihydro-5H-pyrrolo[2,1-b]oxazol-4-ium and 5,6,7,8-tetrahydrooxazolo[3,2-a]pyridin-4-ium derivatives . These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
11063-29-9 |
|---|---|
Molecular Formula |
C10H9ClN2O2- |
Molecular Weight |
224.644 |
IUPAC Name |
2-chloro-1-(1-methyl-2-oxoimidazo[1,2-a]pyridin-3-ylidene)ethanolate |
InChI |
InChI=1S/C10H10ClN2O2/c1-12-8-4-2-3-5-13(8)9(10(12)15)7(14)6-11/h2-5,14H,6H2,1H3/p-1 |
InChI Key |
FKAMYMKNKKCIET-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=C[CH]N2C(=C(CCl)[O-])C1=O |
Synonyms |
3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


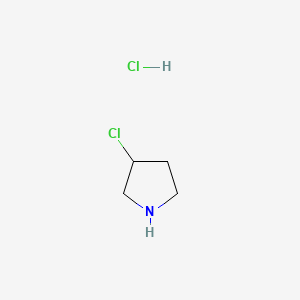
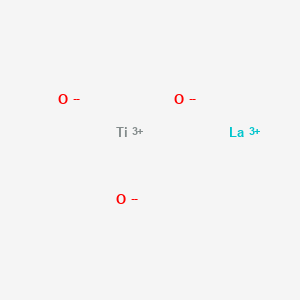
![Indeno[1,2:4,5]imidazo[1,2-a]purine-10,12-dione, 3,5,5a,10a-tetrahydro-5a,10a-dihydroxy-](/img/new.no-structure.jpg)

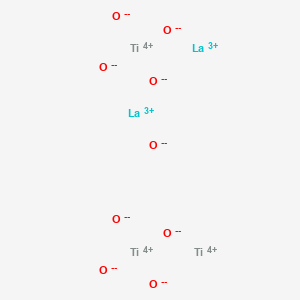
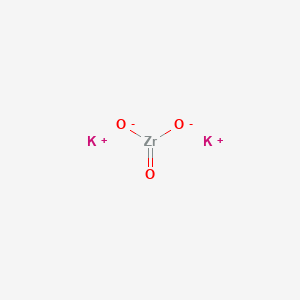
![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)
![4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one](/img/structure/B576657.png)
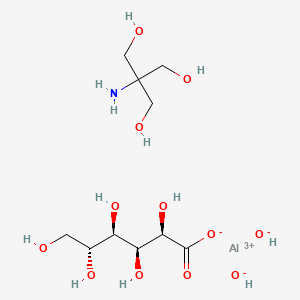
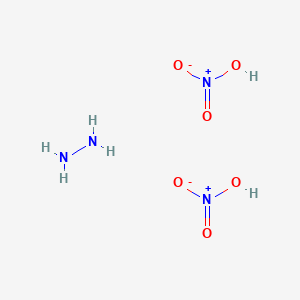
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

